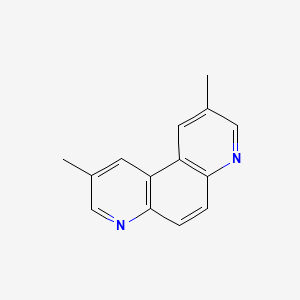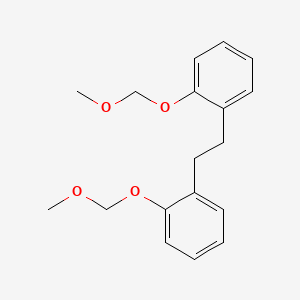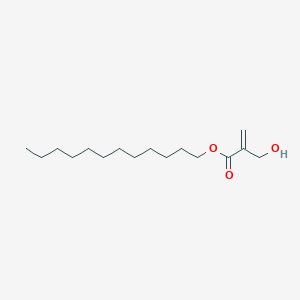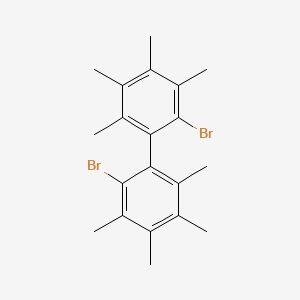
2,2'-Dibromo-3,3',4,4',5,5',6,6'-octamethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and eight methyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl typically involves the bromination of 3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2,2’-positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives, while oxidation with potassium permanganate can produce hydroxylated biphenyl compounds.
科学研究应用
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of brominated biphenyls with biological systems, including their potential effects on enzymes and cellular processes.
Medicine: Research into the pharmacological properties of brominated biphenyls may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
作用机制
The mechanism by which 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or cellular receptors, potentially affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,5,5’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,4,4’,5,5’-hexamethyl-1,1’-biphenyl
Uniqueness
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is unique due to the presence of eight methyl groups, which can influence its chemical reactivity and physical properties. The high degree of methylation can lead to increased steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
属性
CAS 编号 |
586410-75-5 |
|---|---|
分子式 |
C20H24Br2 |
分子量 |
424.2 g/mol |
IUPAC 名称 |
1-bromo-2-(2-bromo-3,4,5,6-tetramethylphenyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H24Br2/c1-9-11(3)15(7)19(21)17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)22/h1-8H3 |
InChI 键 |
MUZNXTJEMJNZKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C(=C(C(=C2Br)C)C)C)C)Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


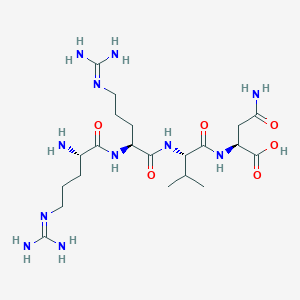
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
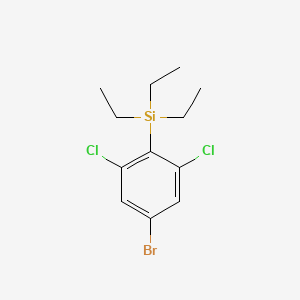

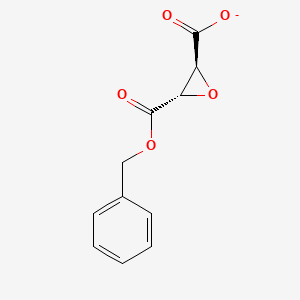
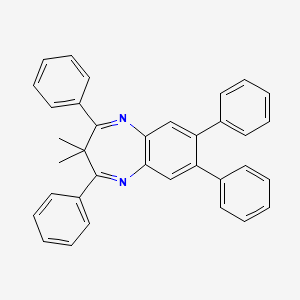
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
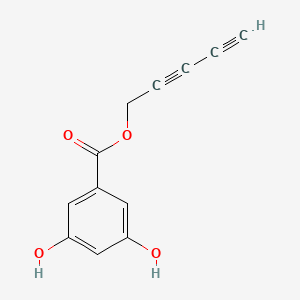
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
